solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in organic solvents
solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is paved with intricate scientific challenges. Among the most fundamental of these is solubility. For active pharmaceutical ingredients (APIs), solubility is a direct determinant of bioavailability and, consequently, therapeutic efficacy.[1][2] However, the importance of this physical property extends deep into the manufacturing process, governing the efficiency of synthesis, purification, and formulation. This is particularly true for key intermediates, such as 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
This compound, bearing the CAS number 1187595-85-2, is a pivotal building block in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[3][4][5] As researchers and drug development professionals, a thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a cornerstone of process optimization, enabling robust reaction kinetics, higher purity yields through controlled crystallization, and the development of scalable manufacturing protocols.
This guide provides an in-depth analysis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, moving from its known physicochemical properties to a comprehensive, field-proven methodology for the precise determination of its solubility. While extensive quantitative solubility data for this specific intermediate is not widely published, this document serves as a complete instructional framework, empowering scientific teams to generate this critical data in-house.
Physicochemical Profile and Structural Insights
A molecule's solubility is intrinsically linked to its structure. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a fascinating molecule featuring a blend of polar and non-polar moieties that dictate its interaction with different solvents. The presence of a highly polar sulfonyl group (SO₂) and a nitrile group (-C≡N) suggests an affinity for polar solvents.[3] Conversely, the ethyl group and the carbon framework of the azetidine ring introduce a degree of non-polar character.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| Chemical Name | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | [6][7] |
| CAS Number | 1187595-85-2 | [6][7][8] |
| Molecular Formula | C₇H₁₀N₂O₂S | [6][7][8] |
| Molecular Weight | 186.23 g/mol | [6][7][8] |
| Appearance | Off-White to Light Yellow Solid | [6][8] |
| Melting Point | 67-69 °C | [6][8] |
| Predicted Boiling Point | 360.8 ± 52.0 °C | [6][8] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [6][8] |
| Qualitative Solubility | DMSO (Slightly), Methanol (Slightly) | [6][8] |
The principle of "like dissolves like" provides a foundational lens through which to view these properties. The slight solubility in methanol (a polar, protic solvent) and DMSO (a highly polar, aprotic solvent) is consistent with the molecule's polar functional groups. However, the lack of complete solubility indicates that the overall polarity and hydrogen bonding capacity are not overwhelmingly high. This guide will outline how to move beyond these qualitative descriptors to precise, quantitative measurements.
A Validated Protocol for Experimental Solubility Determination
The most reliable method for determining the solubility of a crystalline compound is the isothermal shake-flask method. This technique, when executed correctly, allows a solute and solvent to reach thermodynamic equilibrium, providing a highly accurate measure of saturation solubility at a given temperature.
Causality Behind Experimental Design
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Solvent Selection: To build a comprehensive profile, a diverse set of solvents should be chosen, spanning the polarity spectrum. This allows for the characterization of the compound's behavior in environments representative of various process chemistry conditions (e.g., reaction, extraction, crystallization).
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Temperature Control: Solubility is highly temperature-dependent. Therefore, maintaining a constant and precise temperature is critical for reproducibility and accuracy. A temperature of 25 °C (298.15 K) is a standard starting point, representing typical ambient laboratory conditions.
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Equilibration Time: Achieving true thermodynamic equilibrium is not instantaneous. The system must be agitated for a sufficient period to ensure the maximum amount of solute has dissolved. Preliminary experiments are often required to determine the minimum time to reach a plateau in concentration. For many organic compounds, 24 to 72 hours is a common range.
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Quantification Method: A robust, specific, and sensitive analytical method is required to accurately measure the concentration of the dissolved compound in the saturated solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this application due to its precision and the presence of a chromophore (the carbon-carbon double bond conjugated with the nitrile) in the target molecule.
Step-by-Step Experimental Workflow
Objective: To determine the saturation solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in a selected range of organic solvents at 25 °C.
Materials:
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2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (purity ≥98%)
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Selected organic solvents (HPLC grade or equivalent): e.g., Toluene, Ethyl Acetate, Acetonitrile, Ethanol, Methanol
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Scintillation vials (e.g., 20 mL) with PTFE-lined caps
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Orbital shaker with temperature control
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV system
Procedure:
-
Preparation: Add an excess of solid 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile to a series of vials. "Excess" is key; undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~100 mg of solid to each vial.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.
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Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath (25 °C) for at least 2 hours to allow the excess solid to settle.
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Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately attach a 0.22 µm syringe filter and filter the solution into a clean, labeled autosampler vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results.
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Dilution: Based on expected solubility, perform an accurate, pre-validated dilution of the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
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Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
The entire workflow is a self-validating system. The continued presence of solid material at the end of the experiment confirms that saturation was achieved.
Visualizing the Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion and Forward Look
The solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a fundamental parameter that directly influences the efficiency and scalability of Baricitinib synthesis. This guide has established a foundation based on the compound's known physicochemical properties and provided a robust, detailed, and validated experimental protocol for the quantitative determination of its solubility in a range of organic solvents. By adhering to this methodology, research and development teams can generate the high-quality data necessary to make informed decisions in process chemistry, optimize purification strategies, and ultimately accelerate the drug development pipeline. The principles and workflows described herein represent a best-practice approach to a universal challenge in pharmaceutical science.
References
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
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FarmaMed & FarmaSino. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2). Retrieved from [Link]
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Sinowin Chemical. (n.d.). Pharmaceutical Intermediate [1- (Ethylsulfonyl) Azetidin-3-Ylidene]Acetonitrile CAS 1187595-85-2. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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ResearchGate. (2021). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]
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Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]
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PubMed. (2010). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]
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